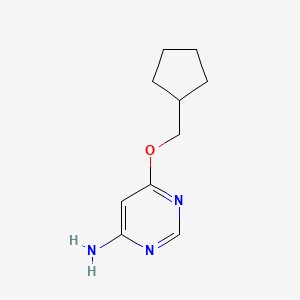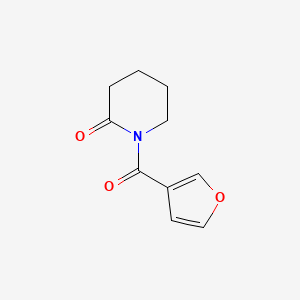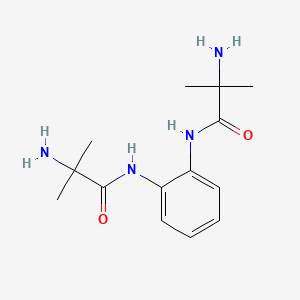
1-(3-Hydroxypropyl)-1,2,3-triazole
概要
説明
1-(3-Hydroxypropyl)-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal and antiviral agents .
準備方法
Synthetic Routes and Reaction Conditions
This method is highly efficient and allows for the incorporation of various functional groups . The starting materials, such as 1,3-diazido-2-propanol and alkynes, are reacted in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of 1-(3-Hydroxypropyl)-1,2,3-triazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives .
科学的研究の応用
1-(3-Hydroxypropyl)-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,3-triazole is primarily related to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the case of antifungal agents, where the compound inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
類似化合物との比較
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(3-Hydroxypropyl)-1,2,3-triazole is unique due to its structural simplicity and versatility in chemical reactions. Unlike more complex triazole derivatives, it can be easily modified to introduce various functional groups, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
3-(triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2 |
InChIキー |
QMJQIUUJHFIHEO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)CCCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B8567351.png)

![4-[(Diethoxyphosphinyl)methyl]benzophenone](/img/structure/B8567375.png)
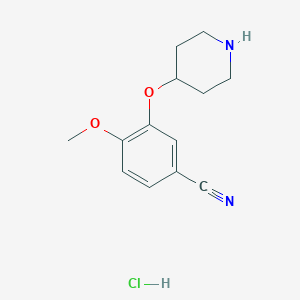



![4-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]butanoic acid](/img/structure/B8567417.png)
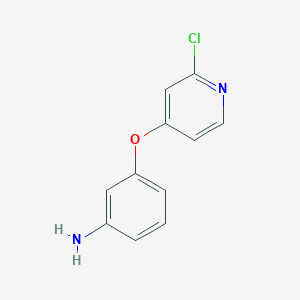
![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)
